molecular formula C18H18F4N4O2 B2763155 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one CAS No. 2380168-01-2

2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one

Cat. No.: B2763155
CAS No.: 2380168-01-2
M. Wt: 398.362
InChI Key: JSIKZQHSGSCQTK-UHFFFAOYSA-N
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Description

2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one is a complex organic compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound features a piperazine ring substituted with a fluorophenyl group, a pyridazinone core, and a trifluoromethyl group, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one typically involves multiple steps, starting with the preparation of the piperazine derivative. The fluorophenyl group is introduced via nucleophilic substitution reactions, followed by the formation of the pyridazinone core through cyclization reactions. The trifluoromethyl group is often added using trifluoromethylation reagents under controlled conditions to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve optimizing the reaction conditions to scale up the synthesis while maintaining the quality and consistency of the product. This includes using high-purity reagents, precise temperature control, and efficient purification techniques such as recrystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, inert atmospheres, and specific solvents to facilitate the desired transformations .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one has several scientific research applications:

    Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: Investigated for its potential interactions with biological targets, such as enzymes and receptors.

    Medicine: Explored for its potential therapeutic effects, including as an inhibitor of specific enzymes or receptors.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s unique structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This can lead to various biological effects, depending on the specific target and pathway involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 2-{1-[4-(2-Fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl}-6-(trifluoromethyl)-2,3-dihydropyridazin-3-one lies in its combination of a piperazine ring, a fluorophenyl group, a pyridazinone core, and a trifluoromethyl group. This unique structure imparts specific chemical and biological properties that distinguish it from other similar compounds .

Properties

IUPAC Name

2-[1-[4-(2-fluorophenyl)piperazin-1-yl]-1-oxopropan-2-yl]-6-(trifluoromethyl)pyridazin-3-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18F4N4O2/c1-12(26-16(27)7-6-15(23-26)18(20,21)22)17(28)25-10-8-24(9-11-25)14-5-3-2-4-13(14)19/h2-7,12H,8-11H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JSIKZQHSGSCQTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)N1CCN(CC1)C2=CC=CC=C2F)N3C(=O)C=CC(=N3)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18F4N4O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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